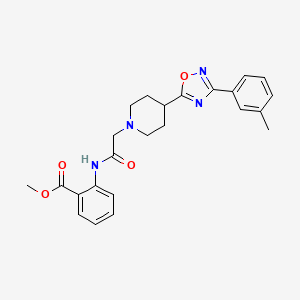
Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules, and an oxadiazole moiety, which is known for its versatility in chemical synthesis and potential in creating compounds with a variety of biological activities.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a new series of anti-acetylcholinesterase (anti-AChE) inhibitors was developed, including a compound with a benzylpiperidine structure that showed potent activity . This suggests that the piperidine ring is a valuable component in the synthesis of biologically active compounds. Additionally, the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences indicates the oxadiazole ring's stability and utility in organic synthesis . These findings provide insight into the potential synthetic routes that could be employed for the synthesis of "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structural elucidation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of the compound , providing detailed information about its geometry and electronic configuration.
Chemical Reactions Analysis
The oxadiazole moiety, as found in 3-methyl-4H-[1,2,4]-oxadiazol-5-one, has been shown to be stable under a variety of conditions and can undergo reactions such as alkylation, Michael addition, and Mitsunobu reactions . This suggests that the oxadiazole ring in "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate" could also participate in similar chemical reactions, which could be useful for further functionalization or for the synthesis of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been investigated using computational methods such as density functional theory (DFT). For instance, the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media was examined, and its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties were studied . These computational studies provide a theoretical framework for predicting the properties of "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate", which could be crucial for understanding its behavior in biological systems or in material science applications.
Scientific Research Applications
Synthesis and Antibacterial Study
One area of research involves the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound structurally related to Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate. These compounds have been synthesized through a series of steps and screened for antibacterial activity against Gram-negative and Gram-positive bacteria. The studies found moderate to significant antibacterial activity, highlighting their potential use in developing new antimicrobial agents (Khalid et al., 2016).
Antimicrobial Activity and Molecular Modeling
Another study focused on the synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds underwent in vitro antibacterial and antifungal screening, showing significant activity. Molecular docking studies with proteins from Escherichia coli and Candida albicans provided insights into their potential mechanisms of action, suggesting these compounds as promising leads for developing new antimicrobial agents (Vankadari et al., 2013).
Versatility in Organic Synthesis
The compound 3-Methyl-4H-[1,2,4]-oxadiazol-5-one, related to the core structure of interest, has been used as a versatile protecting group for acetamidines in synthetic organic chemistry. Its stability under various conditions and the ability to release the free acetamidine through mild reduction highlight its utility in complex organic synthesis processes (Moormann et al., 2004).
properties
IUPAC Name |
methyl 2-[[2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-6-5-7-18(14-16)22-26-23(32-27-22)17-10-12-28(13-11-17)15-21(29)25-20-9-4-3-8-19(20)24(30)31-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGRIYVAHJXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

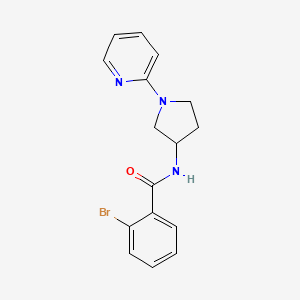
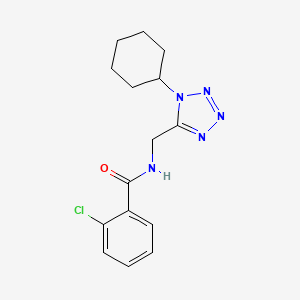
![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

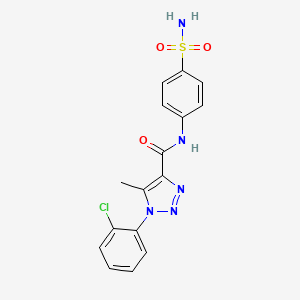
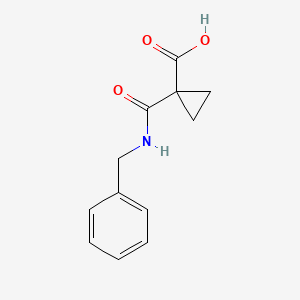
![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)
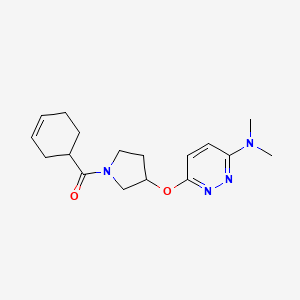

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)